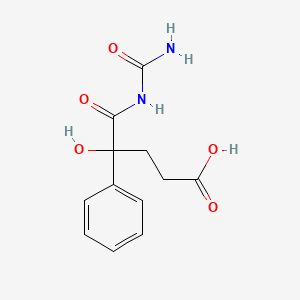

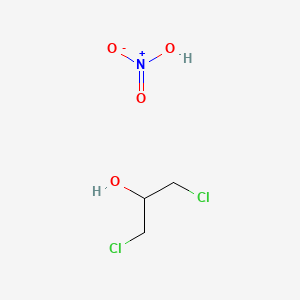

1,3-Dichloropropan-2-ol;nitric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dichloropropan-2-ol: is an organic compound with the molecular formula C₃H₆Cl₂O . It is a colorless liquid that is primarily used as an intermediate in the production of epichlorohydrin. This compound is known for its potential carcinogenic and mutagenic properties . Nitric acid is a highly corrosive and toxic strong acid with the molecular formula HNO₃ . It is commonly used in the production of fertilizers, explosives, and in various industrial processes.

Méthodes De Préparation

1,3-Dichloropropan-2-ol: can be synthesized through the chlorination of glycerol or by the reaction of allyl chloride with hypochlorous acid. The industrial production often involves the dehydrochlorination of 1,3-dichloropropan-2-ol to produce epichlorohydrin . The reaction conditions typically include the use of calcium or sodium hydroxide solutions in a reaction-stripping column .

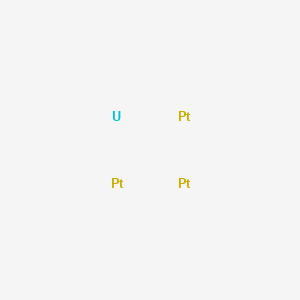

Nitric acid: is produced industrially by the Ostwald process, which involves the catalytic oxidation of ammonia to nitrogen dioxide, followed by the absorption of nitrogen dioxide in water. The reaction conditions include high temperatures and the presence of a platinum-rhodium catalyst.

Analyse Des Réactions Chimiques

1,3-Dichloropropan-2-ol: undergoes various chemical reactions, including:

Dehydrochlorination: This reaction converts 1,3-dichloropropan-2-ol to epichlorohydrin using calcium or sodium hydroxide.

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Nitric acid: is a strong oxidizing agent and participates in various reactions, including:

Oxidation: It oxidizes metals and non-metals, forming nitrates.

Nitration: It is used to introduce nitro groups into organic molecules, such as in the production of nitrobenzene from benzene.

Applications De Recherche Scientifique

1,3-Dichloropropan-2-ol: is used in scientific research primarily as an intermediate in the synthesis of epichlorohydrin, which is further used in the production of epoxy resins . It is also studied for its potential toxicological effects due to its carcinogenic and mutagenic properties .

Nitric acid: has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of various organic and inorganic compounds.

Biology: Employed in the preparation of nitrates and nitrites for biological studies.

Medicine: Utilized in the production of pharmaceuticals and in the analysis of biological samples.

Industry: Used in the production of fertilizers, explosives, and in metal processing.

Mécanisme D'action

The mechanism of action of 1,3-Dichloropropan-2-ol involves its interaction with cellular components, leading to DNA damage and mutagenesis. It is believed to form reactive intermediates that can alkylate DNA, causing mutations and potentially leading to cancer .

Nitric acid: exerts its effects through its strong oxidizing properties. It can oxidize various substrates, leading to the formation of nitrates and nitrites. In biological systems, nitric acid can cause oxidative stress and damage to cellular components.

Comparaison Avec Des Composés Similaires

1,3-Dichloropropan-2-ol: is similar to other chloropropanols, such as 3-monochloropropane-1,2-diol . it is unique in its ability to serve as an intermediate in the production of epichlorohydrin .

Nitric acid: can be compared to other strong acids, such as sulfuric acid and hydrochloric acid . While all are strong acids, nitric acid is unique in its strong oxidizing properties and its ability to nitrate organic compounds.

Propriétés

Numéro CAS |

21981-53-3 |

|---|---|

Formule moléculaire |

C3H7Cl2NO4 |

Poids moléculaire |

192.00 g/mol |

Nom IUPAC |

1,3-dichloropropan-2-ol;nitric acid |

InChI |

InChI=1S/C3H6Cl2O.HNO3/c4-1-3(6)2-5;2-1(3)4/h3,6H,1-2H2;(H,2,3,4) |

Clé InChI |

UGTVZDDBPUBFTO-UHFFFAOYSA-N |

SMILES canonique |

C(C(CCl)O)Cl.[N+](=O)(O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)

![2-Methyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14707304.png)

![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)